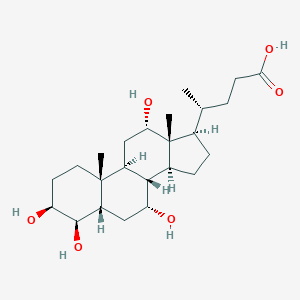![molecular formula C19H11Cl2N3O2 B238506 2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)
2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide (referred to as 'compound X' in It is a synthetic molecule that was first synthesized in the early 2000s. Since then, it has been the subject of several studies investigating its properties and potential uses.
Mécanisme D'action
The mechanism of action of compound X is not fully understood, but it is thought to involve modulation of the activity of the receptors mentioned above. It has been shown to have both agonist and antagonist activity at these receptors, depending on the concentration of the compound and the specific receptor subtype.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. It has been shown to enhance learning and memory in animal models, reduce anxiety-like behavior, and reduce pain perception. It has also been shown to have neuroprotective effects in some studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using compound X in lab experiments is that it has a relatively high potency at the receptors it targets, which means that it can be used in lower concentrations than other compounds with similar activity. However, one limitation is that its effects can be variable depending on the specific receptor subtype and the concentration used.
Orientations Futures
There are several potential future directions for research on compound X. One area of interest is its potential use as a therapeutic agent for neurological disorders, such as Alzheimer's disease or schizophrenia. Another potential direction is the development of more selective compounds that target specific receptor subtypes. Additionally, further research is needed to fully understand the mechanism of action of compound X and its effects on different physiological processes.
Méthodes De Synthèse
Compound X can be synthesized using a multi-step process that involves several chemical reactions. The initial step involves the synthesis of 2,4-dichlorobenzoyl chloride, which is then reacted with 2-amino-5-chloropyridine to form 2,4-dichloro-N-(5-chloropyridin-2-yl)benzamide. This compound is then reacted with 2-aminooxazole to form the final product, compound X.
Applications De Recherche Scientifique
Compound X has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have activity at several different receptors in the brain, including the GABA-A receptor, the NMDA receptor, and the α7 nicotinic acetylcholine receptor. These receptors are involved in several different physiological processes, including learning and memory, anxiety, and pain perception.
Propriétés
Nom du produit |
2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide |
|---|---|
Formule moléculaire |
C19H11Cl2N3O2 |
Poids moléculaire |
384.2 g/mol |
Nom IUPAC |
2,4-dichloro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H11Cl2N3O2/c20-12-5-8-14(15(21)10-12)18(25)23-13-6-3-11(4-7-13)19-24-17-16(26-19)2-1-9-22-17/h1-10H,(H,23,25) |
Clé InChI |
WAELPERRVUXMKI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
SMILES canonique |
C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid](/img/structure/B238452.png)

![[5-(2,3-Dimethylbutanoyloxy)-13-dodecanoyloxy-6,7-dihydroxy-3,12,12,15-tetramethyl-16-oxo-4-oxapentacyclo[8.5.1.01,6.03,5.011,13]hexadec-8-en-8-yl]methyl hexadecanoate](/img/structure/B238457.png)
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B238460.png)
![4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid](/img/structure/B238463.png)
![2-(4-chlorophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B238466.png)

![4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B238471.png)

![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B238476.png)

![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B238493.png)